molecular formula C18H18FNO3 B11276865 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-fluorophenyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B11276865
M. Wt: 315.3 g/mol
InChI Key: AXZDXVVCWDUJCA-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-fluorophenyl)acetamide is a synthetic organic compound It features a benzofuran moiety, a fluorophenyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a fluorophenyl group, often using a halogenation reaction followed by a nucleophilic substitution.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. For example, it might be tested for activity against certain diseases or conditions, such as cancer or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound might inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-fluorophenyl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FNO3/c1-18(2)10-12-4-3-5-15(17(12)23-18)22-11-16(21)20-14-8-6-13(19)7-9-14/h3-9H,10-11H2,1-2H3,(H,20,21)

InChI Key

AXZDXVVCWDUJCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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